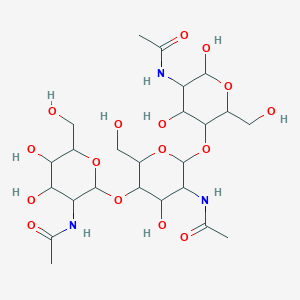

Chitotetraose, tetra-N-acetyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chitotetraose, tetra-N-acetyl is a useful research compound. Its molecular formula is C24H41N3O16 and its molecular weight is 627.597. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biotechnology Applications

Tetra-N-acetyl chitotetraose serves as a substrate in enzymatic assays and biochemical studies. Its high purity allows for precise investigations into enzyme activity related to chitin degradation.

- Enzymatic Studies : Researchers utilize tetra-N-acetyl chitotetraose to study the activity of chitinases, enzymes that break down chitin into smaller oligosaccharides. For instance, a study demonstrated the efficacy of a specific chitinase in degrading the cell walls of Ganoderma lucidum spores, leading to enhanced extraction of bioactive compounds from these fungi .

- Bioconversion Processes : The compound plays a crucial role in bioconversion technologies aimed at transforming chitin-rich waste into valuable products. For example, the combination of thermostable chitinolytic enzymes has been shown to effectively convert chitin into N-acetyl-D-glucosamine, which is useful in various applications from dietary supplements to pharmaceuticals .

Agricultural Applications

Tetra-N-acetyl chitotetraose has been investigated for its elicitor properties in plant defense mechanisms.

- Plant Defense Priming : Research indicates that specific acetylation patterns of chitooligosaccharides can enhance plant resistance against pathogens. Tetra-N-acetyl chitotetraose has been shown to prime rice cells for defense responses, suggesting its potential as a natural biopesticide or growth enhancer .

- Soil Health and Fertility : Incorporating chitin-derived compounds like tetra-N-acetyl chitotetraose into soil can improve microbial activity and promote nutrient cycling, thereby enhancing soil fertility and plant growth .

Pharmaceutical Applications

The therapeutic potential of tetra-N-acetyl chitotetraose is being explored in various medical contexts.

- Antifungal Activity : Compounds derived from chitin, including tetra-N-acetyl chitotetraose, have demonstrated antifungal properties. Studies have shown that certain chitinases can be engineered to enhance their stability and efficacy against fungal infections, potentially leading to new antifungal treatments .

- Drug Delivery Systems : The unique properties of tetra-N-acetyl chitotetraose allow it to be used as a carrier for drug delivery systems. Its biocompatibility and ability to form hydrogels make it suitable for encapsulating therapeutic agents, particularly in cancer treatment strategies .

Case Studies and Research Findings

Several studies highlight the diverse applications of tetra-N-acetyl chitotetraose:

Propriétés

Numéro CAS |

2706-65-2; 38864-21-0 |

|---|---|

Formule moléculaire |

C24H41N3O16 |

Poids moléculaire |

627.597 |

Nom IUPAC |

N-[5-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C24H41N3O16/c1-7(31)25-13-18(36)20(11(5-29)39-22(13)38)42-24-15(27-9(3)33)19(37)21(12(6-30)41-24)43-23-14(26-8(2)32)17(35)16(34)10(4-28)40-23/h10-24,28-30,34-38H,4-6H2,1-3H3,(H,25,31)(H,26,32)(H,27,33) |

Clé InChI |

WZZVUHWLNMNWLW-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)NC(=O)C)O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.